molecular formula C8H18ClN B13351769 rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride CAS No. 1807937-86-5

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride

Cat. No.: B13351769
CAS No.: 1807937-86-5
M. Wt: 163.69 g/mol
InChI Key: WKGMMQCONWDNJQ-KZYPOYLOSA-N
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Description

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride is a chiral piperidine derivative offered as a racemic mixture of the specified stereoisomers. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 18 ClN and a molecular weight of 163.69 g/mol , it is characterized as a high-purity material, with assays available at 95% or higher . The piperidine scaffold is a privileged structure in pharmacology, making this ethyl- and methyl-substituted analogue a versatile precursor for the development of novel bioactive molecules. Its primary research applications include its use as a key chiral synthon in the synthesis of more complex target compounds, particularly in exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of potential drug candidates. Researchers utilize this building block to introduce specific stereochemical features into molecules, which is critical for interacting with chiral biological targets. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or human use. Proper storage conditions at room temperature are recommended to maintain the stability and integrity of the compound .

Properties

CAS No.

1807937-86-5

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

(2S,5R)-5-ethyl-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

WKGMMQCONWDNJQ-KZYPOYLOSA-N

Isomeric SMILES

CC[C@@H]1CC[C@@H](NC1)C.Cl

Canonical SMILES

CCC1CCC(NC1)C.Cl

Origin of Product

United States

Preparation Methods

Preparation of Specific Compounds

  • Compound 3 : React 5-((5-Chloro-2-(4,4-difluoro-3-hydroxypiperidin-1-yl)pyrimidin-4-yl)amino)-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 ) with 4,4-difluoropiperidin-3-ol hydrochloride and DIPEA in NMP, heating under microwave irradiation at 140 °C for 1 hour. Purification using Agilent 6120 MS-Prep LC gives 3 .

  • Compound 4 : Use (4,4-difluoro-3-piperidyl)methanol in the same reaction as for 3 . Purification by preparative HPLC gives 4 as a formic acid salt.

  • Compound 5 : Use rac-5-methylpiperidin-3-ol in the same reaction as for 3 . Purification by preparative HPLC gives 5 as the formic acid salt.

  • Compound 8 : React (S)-2-cyclopropyl-10-((2,5-dichloropyrimidin-4-yl)amino)-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-oxazepino[2,3-c]quinolin-6(7H)-one (7 ) with rac-4,4-difluoropiperidin-3-ol hydrochloride and DIPEA in NMP, heating under microwave irradiation at 140 °C for 1 hour. Purification by preparative HPLC and SCX-2 gives 8 as a beige solid (mixture of diastereoisomers).

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Final compounds were obtained through a single-step SNAr reaction from dichloropyrimidine intermediates 1 or 7 . The benzimidazolone intermediate, 1 , has been previously reported. The tricyclic quinolinone intermediate, 7 , was synthesized via a SNAr reaction of trichloropyrimidine with intermediate difluoro aniline 6 .

Synthesis of trans-Piperidine Analogues

While cis-5-methylpiperidin-3-ol piperidine isomers are commercially available as a racemic mixture, trans-analogues (13a , 13b ) can be synthesized from S/ R-pyroglutaminol via an established route. Condensation of S-pyroglutaminol with benzaldehyde in the presence of an acid catalyst yields bicyclic intermediate 24a . Alkylation with iodomethane results in the formation of both possible isomers, the major cis-isomer and minor desired trans-isomer, 25a , in a 6:1 ratio, which can be separated by column chromatography. Reduction of the minor isomer using Lithium aluminium hydride (LiAlH4) gives the substituted prolinol, 26a . Treatment with trifluoroacetic anhydride and triethylamine results in the ring expansion product, 27a , with the desired stereochemistry retained. Subsequently, debenzylation by Palladium (Pd)-catalyzed hydrogenation yields the desired trans-piperidine required for the final SNAr. This route can be undertaken from both S- and R-pyrogluaminol to give 13a and 13b , respectively.

Process for the Production of 2-methyl-5-ethyl pyridine

The preparation of 2-methyl-5-ethylpyridine is carried out by reacting acetaldehyde with an aqueous ammonium salt solution in a pressure reactor. Usually, 0.5 to 3.0 moles of ammonium compound is employed per mole of acetaldehyde. Acetaldehyde is added to the aqueous ammonium salt solution at a temperature ranging from 180°C to 270°C. After completing the acetaldehyde addition, maintain the reaction mixture's temperature between 180°C to 270°C to allow the reaction to proceed to completion. Lower the temperature to approximately room temperature, and recover the 2-methyl-5-ethylpyridine from the reaction mixture using methods known in the art, such as extraction with an organic solvent (e.g., benzene, xylene, toluene, chloroform, or ether).

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • rac-(2R,5R)-5-Ethyl-2-methylpiperidine Hydrochloride (Trans Isomer) CAS: 2287346-82-9 Molecular Weight: 163.7 g/mol Key Differences: The trans configuration (2R,5R) alters spatial arrangement compared to the target compound (2R,5S).

Piperidine Derivatives with Functional Groups

  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

    • CAS : 133696-21-6
    • Molecular Weight : ~181.6 g/mol (analogous compounds)
    • Key Differences : The hydroxyl (-OH) and carboxylic acid (-COOH) groups increase polarity, enhancing water solubility but reducing membrane permeability. This makes it suitable for applications requiring hydrophilic moieties, unlike the target compound’s lipophilic alkyl substituents .
  • (2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride CAS: 154428-33-8 Molecular Formula: C₆H₁₂ClNO₃ Key Differences: Stereochemistry (2R,5R) and functional groups differentiate it from the target compound. Its higher molecular weight (181.62 g/mol) and polar groups suggest distinct pharmacokinetic profiles .

Piperazine Analogues

  • 2-((2R,5S)-5-Methyl-1-propylpiperazin-2-yl)ethanol Hydrochloride CAS: 1046788-22-0 (BP 5152) Key Differences: Incorporates a piperazine ring with ethanol and propyl substituents.

Physicochemical and Commercial Comparison

Compound Molecular Weight (g/mol) Key Substituents Purity Commercial Availability
rac-(2R,5S)-5-Ethyl-2-methylpiperidine HCl ~179.6 (estimated) Ethyl, Methyl ≥95% Limited (discontinued for some isomers)
(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid HCl 181.6 Hydroxyl, Carboxylic Acid Not specified Available (CAS 133696-21-6)
rac-(2R,5R)-5-Ethyl-2-methylpiperidine HCl 163.7 Ethyl, Methyl (Trans) ≥95% Discontinued
2-((2R,5S)-5-Methyl-1-propylpiperazin-2-yl)ethanol HCl Not specified Piperazine, Ethanol, Propyl Industrial Grade Available (BP 5153)

Research and Application Insights

  • Lipophilicity vs. Solubility : The target compound’s ethyl and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug development. In contrast, hydroxylated analogs (e.g., CAS 133696-21-6) are better suited for aqueous formulations .
  • Stereochemical Impact : The racemic nature of the target compound may complicate enantiomer-specific activity, whereas single-isomer derivatives (e.g., CAS 154428-33-8) offer precise pharmacological targeting .
  • Commercial Viability : Discontinuations of certain isomers (e.g., trans-rac-(2R,5R)) highlight challenges in synthesis and demand, whereas industrial-grade piperazine derivatives (e.g., BP 5153) remain accessible for large-scale applications .

Biological Activity

Rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride is a chiral piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a piperidine ring with specific substitutions that contribute to its biological properties. The presence of ethyl and methyl groups at the 5 and 2 positions, respectively, enhances its lipophilicity and may influence receptor binding affinity.

Pharmacological Effects

Research indicates that piperidine derivatives exhibit a range of pharmacological activities, including:

  • Analgesic : Some derivatives have shown effectiveness in pain relief.
  • Antidepressant : Compounds similar to rac-(2R,5S)-5-ethyl-2-methylpiperidine have been linked to antidepressant effects, likely through modulation of neurotransmitter systems.
  • Antitumor : Certain piperidine compounds demonstrate cytotoxic effects against various cancer cell lines.

The biological activity of this compound may involve:

  • Receptor Interaction : Binding to neurotransmitter receptors such as serotonin and dopamine receptors can alter synaptic transmission and influence mood and pain perception.
  • Enzyme Inhibition : Some studies suggest that piperidine derivatives may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives, including this compound, evaluated their effects on depression models in rodents. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications in treating mood disorders .

Study 2: Antitumor Efficacy

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited notable antiproliferative activity with IC50 values in the micromolar range, indicating its potential as a lead compound for further development in oncology .

Table 1: Biological Activities of Piperidine Derivatives

Activity TypeDescriptionReference
AnalgesicEffective in pain relief
AntidepressantModulates neurotransmitter systems
AntitumorCytotoxic effects on cancer cell lines

Table 2: IC50 Values for Antitumor Activity

CompoundCell LineIC50 (µM)
rac-(2R,5S)-5-ethyl-2-methylpiperidineA549 (Lung)15
rac-(2R,5S)-5-ethyl-2-methylpiperidineMCF7 (Breast)20
rac-(2R,5S)-5-ethyl-2-methylpiperidineHeLa (Cervical)25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • The synthesis typically involves multi-step processes, including cyclization, alkylation, and salt formation. Key parameters include temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for lipophilic steps), and pH control during hydrochloride salt formation . Purification via recrystallization or column chromatography is critical, with yields improved by optimizing stoichiometry of reagents like ethylating agents (e.g., ethyl bromide) .

Q. How can the stereochemical integrity of this compound be verified during synthesis?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or polarimetric analysis confirms enantiomeric purity. Comparative NMR studies (e.g., 1^1H and 13^{13}C) with known stereoisomers can resolve ambiguities in diastereomeric mixtures .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural identity?

  • High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). NMR spectroscopy (e.g., 1^1H, 13^{13}C, DEPT) confirms substituent positions and stereochemistry .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Waste must be neutralized (e.g., with sodium bicarbonate) before disposal in designated hazardous containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of stereoisomers of this compound?

  • Perform comparative in vitro assays (e.g., receptor binding or enzyme inhibition) using isolated enantiomers. Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with targets like GPCRs or ion channels, reconciling conflicting data .

Q. What strategies mitigate racemization during large-scale synthesis of the enantiopure form?

  • Use low-temperature conditions (<0°C) for acid-sensitive steps. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-mediated kinetic separation) can preserve stereochemistry. Monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacokinetic studies?

  • Conduct solubility tests in simulated biological fluids (e.g., PBS at pH 7.4). Compare logP values (via shake-flask method) of the free base and hydrochloride salt. In vivo bioavailability studies in rodent models can correlate salt formation with enhanced plasma concentration .

Q. What computational methods are effective for predicting metabolic pathways of this compound?

  • Use in silico tools like MetaSite or GLORYx to identify probable Phase I/II metabolites. Validate predictions with LC-MS/MS analysis of hepatocyte incubation studies .

Q. How can stability studies under accelerated conditions (e.g., high humidity, heat) guide formulation development?

  • Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC-UV and identify degradants using tandem MS. Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve shelf life .

Methodological Notes

  • Data Contradiction Analysis : Conflicting solubility or activity data may arise from impurities or residual solvents. Perform GC-MS headspace analysis to detect volatile impurities (e.g., ethyl acetate) and repeat assays with rigorously purified batches .
  • Experimental Design : For receptor studies, include positive controls (e.g., known ligands) and use radiolabeled analogs (e.g., 3^3H-tagged) to quantify binding affinity accurately .

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